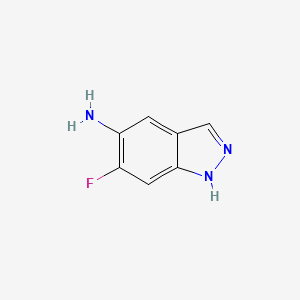

6-フルオロ-1H-インダゾール-5-アミン

概要

説明

6-Fluoro-1H-indazol-5-amine is a chemical compound with the molecular formula C7H6FN3 and a molecular weight of 151.14 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indazoles, including 6-fluoro-1H-indazol-5-amine, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-fluoro-1H-indazol-5-amine is 1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) and the InChI key is GQKYKPLGNBXERW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Fluoro-1H-indazol-5-amine is a solid substance. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用

医薬品研究

6-フルオロ-1H-インダゾール-5-アミンは、医薬品化学でよく使用される複素環式化合物であるインダゾールの誘導体です。インダゾール誘導体は、その薬理学的特性により、さまざまな疾患の治療における可能性が探求されてきました。 例えば、それらは、黄色ブドウ球菌属、緑膿菌、プロテウス属、大腸菌などのさまざまな細菌に対する抗菌活性について研究されてきました .

神経疾患

6-フルオロ-1H-インダゾール-5-アミンと類似の化合物が合成され、神経疾患の治療における可能性について評価されてきました。 一例としては、パーキンソン病などの脳疾患を研究するための陽電子放出断層撮影(PET)イメージングのための新規化合物の合成があります .

抗炎症作用

インダゾール誘導体は、その抗炎症作用についても調査されてきました。 例えば、特定の化合物は、変形性関節症の軟骨における異化性または抗炎症性メディエーターの産生に対する効果について研究されてきました .

合成化学

合成化学におけるビルディングブロックとして、6-フルオロ-1H-インダゾール-5-アミンは、さまざまな研究分野で潜在的な用途を持つ幅広い複雑な分子を合成するために使用できます .

作用機序

Target of Action

6-Fluoro-1H-indazol-5-amine is a heterocyclic compound that has been found to interact with several targets. It has been associated with the inhibition, regulation, and modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .

Mode of Action

It is believed to inhibit the activity of its target kinases, thereby affecting the cell cycle and dna damage response pathways . This can lead to the inhibition of cell proliferation and induction of cell death, particularly in cancer cells .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell cycle arrest and apoptosis . Similarly, the modulation of h-sgk can influence various cellular processes, including cell volume regulation and response to stress .

Result of Action

The molecular and cellular effects of 6-fluoro-1H-indazol-5-amine’s action depend on its mode of action and the specific biochemical pathways it affects. For instance, its inhibitory effect on CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancer .

実験室実験の利点と制限

6-Fluoro-1H-indazol-5-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is also relatively expensive and can be difficult to obtain in large quantities.

将来の方向性

There are several potential future directions for the research and development of 6-Fluoro-1H-indazol-5-amine. One potential direction is to explore its potential applications in biochemistry and physiology. Additionally, it could be studied for its potential to interact with proteins and enzymes in more detail. Further research could also be conducted to study its potential effects on cell signaling pathways and its potential to be used as a drug-receptor interaction inhibitor. Finally, its potential applications in pharmacology could be explored to determine its potential to be used as a therapeutic agent.

Safety and Hazards

The safety information for 6-fluoro-1H-indazol-5-amine indicates that it is classified under the GHS07 category. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

6-fluoro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKYKPLGNBXERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666627 | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

709046-14-0 | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709046-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

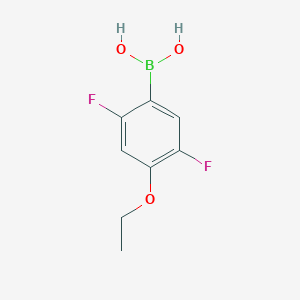

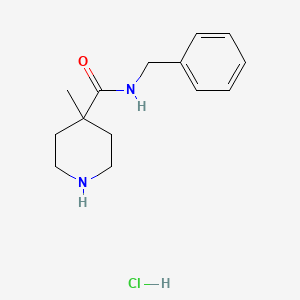

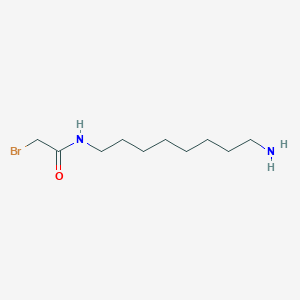

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)

![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)

![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)

![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)

![[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389946.png)

![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B1389952.png)

![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)

![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)

![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)